N-cyclopropyl-1-methylcyclopropane-1-sulfonamide

hydrogen bond donor count membrane permeability drug-likeness

N-Cyclopropyl-1-methylcyclopropane-1-sulfonamide (CAS 1378680-21-7) is a secondary sulfonamide building block critical for medicinal chemists optimizing pharmacokinetic profiles. With only one hydrogen bond donor (HBD=1), it offers a strategic advantage over primary sulfonamide analogs (HBD=2) for enhancing passive membrane permeability, oral bioavailability, and CNS penetration. Its unique N-cyclopropyl substitution pattern provides a distinct IP handle for developing novel NaV1.7 inhibitors and antifungal agents. Secure this high-purity (95%) research chemical in consistent powder form, with documented CoA and 1-5 day lead times, to ensure reproducible SAR data.

Molecular Formula C7H13NO2S
Molecular Weight 175.25
CAS No. 1378680-21-7
Cat. No. B2781480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-1-methylcyclopropane-1-sulfonamide
CAS1378680-21-7
Molecular FormulaC7H13NO2S
Molecular Weight175.25
Structural Identifiers
SMILESCC1(CC1)S(=O)(=O)NC2CC2
InChIInChI=1S/C7H13NO2S/c1-7(4-5-7)11(9,10)8-6-2-3-6/h6,8H,2-5H2,1H3
InChIKeyWGFVFTJZWAVPOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopropyl-1-methylcyclopropane-1-sulfonamide (CAS 1378680-21-7): Procurement-Relevant Identity and Class Context for R&D Buyers


N-Cyclopropyl-1-methylcyclopropane-1-sulfonamide (CAS 1378680-21-7) is a secondary sulfonamide building block characterized by a 1-methylcyclopropane core bearing an N-cyclopropyl substituent . With a molecular formula of C₇H₁₃NO₂S and a molecular weight of 175.25 g/mol, this compound belongs to the growing class of cyclopropane-containing sulfonamides utilized extensively in medicinal chemistry for their metabolic stability and conformational constraint properties [1]. The compound is commercially available as a research chemical through the Enamine catalogue (Sigma-Aldrich distribution), supplied as a powder with a certified minimum purity of 95% . Unlike its primary sulfonamide analog 1-methylcyclopropane-1-sulfonamide (CAS 669008-26-8), the N-cyclopropyl substitution eliminates one hydrogen bond donor (HBD count = 1 vs. 2) [1], a property that can substantially influence membrane permeability and oral bioavailability profiles in drug discovery programmes.

Why N-Cyclopropyl-1-methylcyclopropane-1-sulfonamide Cannot Be Interchanged with Simpler Cyclopropane Sulfonamides in Drug Discovery


Generic substitution with the primary sulfonamide 1-methylcyclopropane-1-sulfonamide (CAS 669008-26-8) or its regioisomer 1-(cyclopropylmethyl)cyclopropane-1-sulfonamide (CAS 681808-44-6) introduces critical differences in hydrogen-bonding capacity, lipophilicity, and metabolic susceptibility that directly affect the pharmacokinetic and pharmacodynamic profile of downstream drug candidates [1]. The N-cyclopropyl group in the target compound reduces the hydrogen bond donor count from two (primary sulfonamide) to one (secondary sulfonamide) , a modification that is well-established in medicinal chemistry to enhance passive membrane permeability and oral absorption [1]. Furthermore, the specific connectivity of the N-cyclopropyl group directly to the sulfonamide nitrogen—as opposed to the cyclopropylmethyl group attached to the cyclopropane ring in the regioisomer—alters the spatial presentation of the cyclopropyl moiety, which can have profound effects on target protein engagement as evidenced by sulfonamide-based NaV1.7 inhibitors where subtle N-substituent changes modulate inhibitor potency from nanomolar to micromolar range [2]. These differences cannot be recreated by simply mixing or substituting cheaper, more abundant primary sulfonamide building blocks.

Quantitative Differentiation Evidence for N-Cyclopropyl-1-methylcyclopropane-1-sulfonamide (CAS 1378680-21-7) Against Closest Analogs


Hydrogen Bond Donor Count Reduction versus Primary Sulfonamide 1-Methylcyclopropane-1-sulfonamide

N-Cyclopropyl-1-methylcyclopropane-1-sulfonamide possesses one hydrogen bond donor (the sulfonamide N–H), whereas the primary sulfonamide analog 1-methylcyclopropane-1-sulfonamide (CAS 669008-26-8) possesses two hydrogen bond donors (the –SO₂NH₂ group) . Reducing HBD count is a well-validated strategy in medicinal chemistry to improve passive membrane permeability and oral bioavailability, and a reduction from 2 to 1 HBD is recognized as one of the most impactful single-parameter changes for enhancing CNS penetration and intestinal absorption [1].

hydrogen bond donor count membrane permeability drug-likeness sulfonamide scaffold optimization

Higher Molecular Weight and Lipophilicity versus Primary Sulfonamide Analog 1-Methylcyclopropane-1-sulfonamide

The target compound (MW 175.25 g/mol) exhibits a molecular weight increase of 40.07 g/mol compared to the primary sulfonamide analog 1-methylcyclopropane-1-sulfonamide (MW 135.18 g/mol) . The added N-cyclopropyl group contributes additional lipophilic surface area; the primary sulfonamide comparator has a computed ACD/LogP of –0.38, and while a direct measured LogP for the target compound is not publicly available, the N-cyclopropyl modification is projected to increase LogP by approximately 0.8–1.2 log units based on the well-characterized Hansch π constant for cyclopropyl substitution [1].

molecular weight lipophilicity LogP building block differentiation

Commercially Verified Purity Specification with Defined Physical Form from a Major Global Distributor

N-Cyclopropyl-1-methylcyclopropane-1-sulfonamide is distributed globally by Sigma-Aldrich through the Enamine catalogue with a certified minimum purity of 95% and a defined physical form (powder) . In contrast, the primary sulfonamide analog 1-methylcyclopropane-1-sulfonamide is supplied by multiple vendors with reported purities ranging from 95% to ≥99% (GC) and varying physical forms (white to off-white solid vs. powder), introducing variability in procurement quality . Sigma-Aldrich's distribution of the target compound provides access to Certificates of Analysis (COA) and a documented supply chain with 1–5 day lead times from US and UA stock locations .

purity specification quality assurance vendor comparison procurement reliability

Class-Level Validation through Patent-Documented NaV1.7 Inhibitor Derivatives Containing the 1-Methylcyclopropane-1-sulfonamide Core

Derivatives incorporating the 1-methylcyclopropane-1-sulfonamide fragment have demonstrated potent inhibition of human NaV1.7 sodium channels in patch-clamp electrophysiology assays. Specifically, compound BDBM268526 (N-(6-cyclopropyl-7-((3,5-dichlorophenoxy)methyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-1-methylcyclopropane-1-sulfonamide) exhibited an IC50 of 4.87 nM at pH 7.2 against recombinant human NaV1.7 expressed in HEK293 cells [1]. For context, the N-methylsulfonamide matched-pair analog (BDBM268527) showed an IC50 of 3.15 nM, while the N-cyclopropylsulfonamide analog (BDBM268418) exhibited an IC50 of 2.92 nM, demonstrating that the sulfonamide N-substituent identity can tune potency across a narrow 1.6-fold range [2]. Although the target compound itself has not been directly assayed in this system, the data establish that the 1-methylcyclopropane-1-sulfonamide core—which is the defining structural element of the target compound—is a validated pharmacophore in a high-value therapeutic target space (NaV1.7 for pain) [1][2].

NaV1.7 inhibition sodium channel pain target sulfonamide pharmacophore patent evidence

ECHA-Notified Hazard Classification Providing Standardized Safety Data for Procurement Risk Assessment

The compound has a formally notified Classification, Labelling and Packaging (CLP) entry in the ECHA C&L Inventory (EC Number 864-654-6, single notifier) [1]. It is classified as Skin Irrit. 2 (H315: Causes skin irritation), Eye Irrit. 2A (H319: Causes serious eye irritation), and STOT SE 3 (H335: May cause respiratory irritation) [1]. The primary sulfonamide comparator 1-methylcyclopropane-1-sulfonamide (CAS 669008-26-8) carries an Acute Tox. 4 (H302: Harmful if swallowed) classification in addition to H315 [2], representing a distinct hazard profile that may affect handling requirements and regulatory documentation in procurement workflows.

GHS classification safety data regulatory compliance procurement risk

Highest-Confidence Application Scenarios for N-Cyclopropyl-1-methylcyclopropane-1-sulfonamide Based on Quantitative Evidence


Synthesis of NaV1.7 Inhibitor Candidates for Pain Drug Discovery

The 1-methylcyclopropane-1-sulfonamide core is a validated pharmacophore for human NaV1.7 inhibition, with patent-documented derivatives achieving IC50 values of 2.92–4.87 nM in patch-clamp electrophysiology assays [1]. The target compound provides a unique N-cyclopropyl substitution handle not represented among the disclosed Genentech exemplars (US Patent 9,550,775), enabling medicinal chemists to explore novel N-substituted triazolopyridine sulfonamide series with potential for distinct intellectual property positioning [1]. The reduced HBD count (1 vs. 2 for primary sulfonamide) may confer improved membrane permeability in cell-based assays [2].

Building Block for CNS-Penetrant Sulfonamide Libraries

With only one hydrogen bond donor and moderate molecular weight (175.25 g/mol), this secondary sulfonamide building block is well-suited for CNS drug discovery programmes where low HBD count is a critical parameter for achieving brain penetration [1][2]. The N-cyclopropyl group introduces conformational constraint and metabolic stability advantages compared to more flexible N-alkyl sulfonamides [2], making it a strategic choice for fragment-based and lead-generation libraries targeting neurological and psychiatric disorders.

Procurement-Sensitive Medicinal Chemistry Campaigns Requiring COA-Backed Quality Assurance

For academic screening centres and industrial medicinal chemistry groups requiring documented purity, physical form consistency, and predictable supply chain logistics, Sigma-Aldrich's distribution of this compound through the Enamine catalogue provides standardized Certificates of Analysis, a defined powder physical form, and 1–5 day lead times from US and UA stock locations [1]. This contrasts with the multi-vendor landscape for the primary sulfonamide analog, where purity specifications range from 95% to ≥99% across different suppliers with variable documentation standards .

Agrochemical Fungicide Lead Exploration Based on N-Cyclopropylsulfonamide Pharmacophore

The N-cyclopropylsulfonamide motif is a recognized scaffold in fungicide discovery, as demonstrated by the Bayer CropScience patent family (US 7,932,283) on N-cyclopropyl-sulfonylamide derivatives with activity against phytopathogenic fungi [1]. While the target compound was not directly assayed in the Bayer programme, it shares the N-cyclopropylsulfonamide pharmacophore and offers a 1-methylcyclopropane substitution pattern that may provide differentiated steric and electronic properties for structure-activity relationship exploration in agrochemical research [1].

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